molecular formula C13H20ClN5O B8672940 1-(1-(4-Chloro-1,3,5-triazin-2-yl)piperidin-4-yl)piperidin-3-ol

1-(1-(4-Chloro-1,3,5-triazin-2-yl)piperidin-4-yl)piperidin-3-ol

Cat. No.: B8672940
M. Wt: 297.78 g/mol
InChI Key: FKXLUKQXEFWOQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1’-(4-Chloro-1,3,5-triazin-2-yl)-1,4’-bipiperidinyl-3-ol is a complex organic compound that features a triazine ring substituted with a chlorine atom and a bipiperidinyl group

Preparation Methods

Chemical Reactions Analysis

1’-(4-Chloro-1,3,5-triazin-2-yl)-1,4’-bipiperidinyl-3-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1’-(4-Chloro-1,3,5-triazin-2-yl)-1,4’-bipiperidinyl-3-ol involves its interaction with molecular targets such as enzymes and receptors. The triazine ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity . The bipiperidinyl group enhances the compound’s binding affinity and specificity for its targets .

Properties

Molecular Formula

C13H20ClN5O

Molecular Weight

297.78 g/mol

IUPAC Name

1-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-4-yl]piperidin-3-ol

InChI

InChI=1S/C13H20ClN5O/c14-12-15-9-16-13(17-12)18-6-3-10(4-7-18)19-5-1-2-11(20)8-19/h9-11,20H,1-8H2

InChI Key

FKXLUKQXEFWOQV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2CCN(CC2)C3=NC(=NC=N3)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

200 mg (1.27 mmol) of 2,4-dichloro-1,3,5-triazine are dissolved in 2 ml of acetonitrile, cooled to 0° C., 176 μl of triethylamine and 223 mg (1.27 mmol) of 1,4′-bipiperidinyl-3-ol are added. The reaction mixture is stirred at 0° C. for 2 h and subsequently at room temperature for 48 h. Sat. NaCl solution is subsequently added, and the mixture is extracted three times with ethyl acetate. The combined organic phases are washed with 1N NaOH and water, dried over Na2SO4 and evaporated.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
176 μL
Type
reactant
Reaction Step Two
Quantity
223 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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